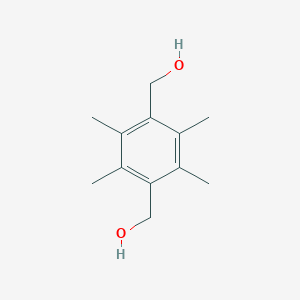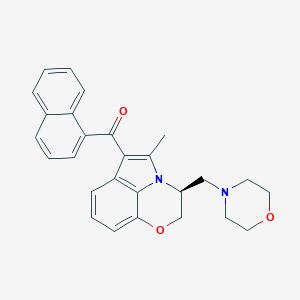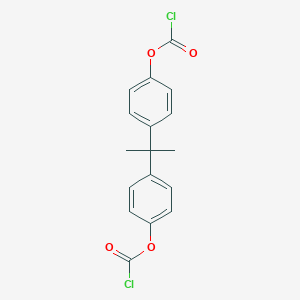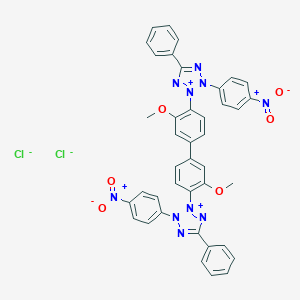
硝基四唑蓝氯化物
描述
硝基蓝四氮唑氯化物是一种由两个四氮唑部分组成的化学化合物。它通常在免疫学中用于灵敏地检测碱性磷酸酶。 该化合物以其在还原后形成深蓝色染料的能力而闻名,使其在各种生化分析中很有用 .
科学研究应用
硝基蓝四氮唑氯化物在科学研究中具有广泛的应用,包括:
化学: 在各种化学反应中用作氧化还原指示剂。
生物学: 用于检测活性氧物种以及作为酶测定的底物。
医学: 用于诊断慢性肉芽肿病等疾病。
作用机制
硝基蓝四氮唑氯化物的作用机制涉及其还原形成二甲腙染料。这种还原通常由碱性磷酸酶等酶或 NADH 和 NADPH 等电子供体介导。 所得染料不溶于水并形成可见沉淀,从而可以检测酶活性或活性氧物种的存在 .
生化分析
Biochemical Properties
Nitrotetrazolium Blue chloride plays a significant role in biochemical reactions. It is used as a substrate for dehydrogenases and other oxidases . It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase . The nature of these interactions involves the reduction of Nitrotetrazolium Blue chloride to form a deep blue-colored precipitate .
Cellular Effects
Nitrotetrazolium Blue chloride has notable effects on various types of cells and cellular processes. It can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble Nitrotetrazolium Blue chloride to a deep blue-colored precipitate . It influences cell function by participating in the detection of reactive oxygen species .
Molecular Mechanism
The mechanism of action of Nitrotetrazolium Blue chloride involves its reduction in the presence of certain enzymes. In the presence of alkaline phosphatase, Nitrotetrazolium Blue chloride serves as the oxidant and is reduced to form a dark blue dye . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation.
Metabolic Pathways
Nitrotetrazolium Blue chloride is involved in the metabolic pathways of certain enzymes. It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase
Transport and Distribution
It is known that the compound can be taken up by cells and reduced to form a precipitate .
准备方法
合成路线和反应条件
硝基蓝四氮唑氯化物可以通过在受控条件下使2,2'-双(4-硝基苯基)-5,5'-二苯基-3,3'-(3,3'-二甲氧基-4,4'-二苯撑)二四氮唑氯化物与适当的试剂反应来合成。 该反应通常涉及使用二甲基甲酰胺 (DMF) 作为溶剂,并且需要仔细控制温度以确保形成所需的产物 .
工业生产方法
在工业环境中,硝基蓝四氮唑氯化物是通过将必要的先驱体在大型反应器中混合而生产的。 然后,反应混合物通过结晶和过滤过程进行纯化,以获得高纯度的最终产物 .
化学反应分析
反应类型
硝基蓝四氮唑氯化物经历几种类型的化学反应,包括:
还原: 该化合物被还原形成深蓝色的二甲腙产物。
氧化: 它可以在各种生化分析中充当氧化剂。
常用试剂和条件
与硝基蓝四氮唑氯化物反应中常用的试剂包括 NADH、NADPH 和各种酶,如碱性磷酸酶。 反应通常在受控 pH 值的水溶液中进行,以确保最佳活性 .
主要形成的产物
硝基蓝四氮唑氯化物还原形成的主要产物是深蓝色的二甲腙染料。 该产物不溶于水,通常用作生化分析中的视觉指示剂 .
相似化合物的比较
硝基蓝四氮唑氯化物在还原后形成深蓝色染料的能力是独一无二的,这使其在生化分析中特别有用。类似的化合物包括:
四氮唑蓝氯化物: 另一种用于类似应用的基于四氮唑的化合物。
硝基四氮唑蓝氯化物: 一种与之密切相关的化合物,具有类似的特性和应用。
对硝基蓝四氮唑氯化物: 硝基蓝四氮唑氯化物的变体,具有略微不同的化学性质 .
这些化合物具有相似的化学结构和应用,但它们的特定反应性和溶解度特性可能有所不同。
属性
CAS 编号 |
298-83-9 |
|---|---|
分子式 |
C40H30ClN10O6+ |
分子量 |
782.2 g/mol |
IUPAC 名称 |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride |
InChI |
InChI=1S/C40H30N10O6.ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;/h3-26H,1-2H3;1H/q+2;/p-1 |
InChI 键 |
NASAMIMNVCVVSX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-] |
Key on ui other cas no. |
298-83-9 |
物理描述 |
Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |
Pictograms |
Irritant |
同义词 |
Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nitroblue Tetrazolium Chloride (NBT) primarily used for in research?
A1: NBT is widely employed as an indicator for the presence and activity of various enzymes and reactive oxygen species (ROS). [, , , , , , ] For instance, it's used to detect superoxide radical anions, a type of ROS, in biological samples. [] It also serves as a histochemical stain to differentiate between viable and thermally damaged cells. []
Q2: How does NBT detect superoxide radical anions?
A2: NBT reacts with superoxide radical anions, undergoing reduction to form a blue-colored compound called diformazan. [, , ] This color change can be easily measured spectrophotometrically, providing a quantifiable measure of superoxide production. []
Q3: What is the role of copper ions in NBT reduction when studying aldopentoses?
A3: In studies with aldopentoses, copper ions (Cu2+) act as a catalyst, promoting the autoxidation of these sugars. [] This autoxidation process generates superoxide radical anions, which then react with NBT, leading to diformazan formation and indicating the presence of these radicals. []
Q4: How is NBT used in enzyme activity assays?
A4: NBT is frequently incorporated into assays for enzymes that produce superoxide radicals as part of their catalytic cycle. [, ] The intensity of the blue color developed, due to diformazan formation, directly correlates with the enzyme activity in the sample. For example, NBT is used in assays for superoxide dismutase (SOD). []
Q5: Can NBT differentiate between viable and non-viable cells? How?
A5: Yes, NBT is employed as a viability stain, particularly in studies involving thermal damage to tissues. [, , ] Viable cells, with intact metabolic activity, reduce NBT to diformazan, exhibiting a blue color. In contrast, thermally damaged cells lose this reducing capacity and remain unstained. []
Q6: How is NBT used to assess the viability of arbuscular mycorrhizal fungi?
A6: In mycorrhizal research, NBT is combined with succinate dehydrogenase (SDH) activity staining to evaluate the viability of fungal structures within plant roots. [, ] While trypan blue staining reveals all fungal structures, NBT specifically stains metabolically active hyphae and arbuscules, providing a more accurate assessment of fungal viability and activity. [, ]
Q7: What is the significance of NBT staining in cancer research?
A7: NBT plays a role in diagnosing certain cancers, like osteosarcoma, where tumor cells overexpress alkaline phosphatase (ALP). [, ] In cytology samples, NBT combined with a phosphatase substrate like 5-bromo-4-chloro-3-indolyl phosphate toluidine salt stains ALP-positive malignant cells, aiding in confirming the diagnosis. [, ]
Q8: How does NBT contribute to understanding the effects of intense focused ultrasound?
A8: Intense focused ultrasound (IFUS) is a non-invasive technique that induces localized thermal damage in tissues. [, ] NBT staining helps visualize the depth and extent of thermal damage caused by IFUS, revealing the precise areas where cell viability is affected. This is crucial for assessing the safety and efficacy of IFUS in various applications. [, ]
Q9: What insights can NBT provide in studying the impact of environmental pollutants?
A9: NBT can be used to assess the oxidative stress induced by environmental pollutants in biological systems. [] The increased production of ROS, like superoxide, in response to pollutants can be detected by NBT, offering insights into the toxicological effects of such contaminants.
Q10: What is the significance of NBT in studying cellular differentiation processes?
A10: NBT is a valuable tool for studying cellular differentiation, particularly in immune cells. [, ] The reduction of NBT is often used as a marker for the activation and differentiation of phagocytic cells, such as neutrophils and macrophages, providing insights into immune responses. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


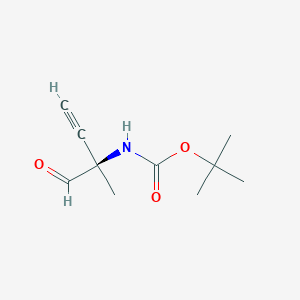
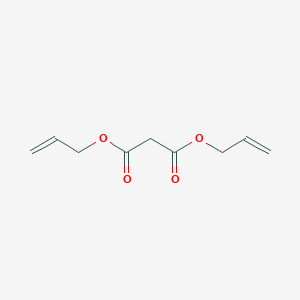
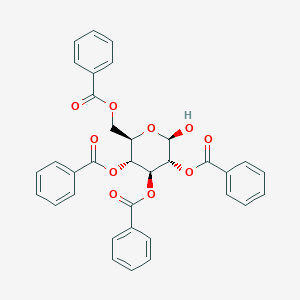

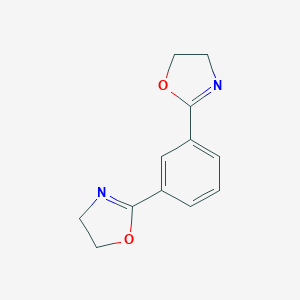
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
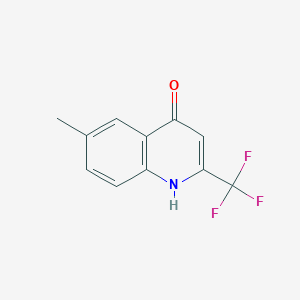
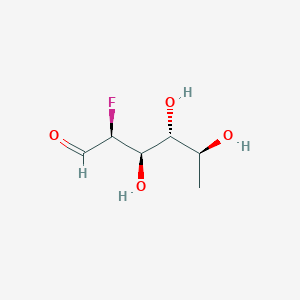
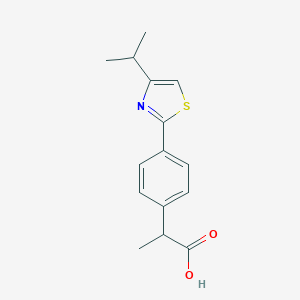
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
